molecular formula C17H16O B12542598 3-(Prop-1-en-2-yl)-2,3-dihydrophenanthren-4(1H)-one CAS No. 143057-88-9

3-(Prop-1-en-2-yl)-2,3-dihydrophenanthren-4(1H)-one

Cat. No.: B12542598
CAS No.: 143057-88-9
M. Wt: 236.31 g/mol
InChI Key: MFQLHKALQDQHHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Prop-1-en-2-yl)-2,3-dihydrophenanthren-4(1H)-one is a derivative of the 2,3-dihydrophenanthren-4(1H)-one scaffold, a tricyclic aromatic ketone with a partially hydrogenated ring system. The compound is characterized by a prop-1-en-2-yl (allyl) substituent at position 3 of the dihydrophenanthrenone core. This structural modification introduces an unsaturated branched alkyl group, which may influence its electronic properties, reactivity, and intermolecular interactions compared to unsubstituted analogs.

Properties

CAS No.

143057-88-9

Molecular Formula

C17H16O

Molecular Weight

236.31 g/mol

IUPAC Name

3-prop-1-en-2-yl-2,3-dihydro-1H-phenanthren-4-one

InChI

InChI=1S/C17H16O/c1-11(2)14-10-9-13-8-7-12-5-3-4-6-15(12)16(13)17(14)18/h3-8,14H,1,9-10H2,2H3

InChI Key

MFQLHKALQDQHHS-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CCC2=C(C1=O)C3=CC=CC=C3C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-1-en-2-yl)-2,3-dihydrophenanthren-4(1H)-one typically involves the reaction of phenanthrene derivatives with prop-1-en-2-yl groups under specific conditions. One common method involves the use of catalytic hydrogenation and subsequent cyclization reactions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Prop-1-en-2-yl)-2,3-dihydrophenanthren-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones and alcohols.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.

    Substitution: Reagents such as halogens, acids, and bases are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted phenanthrene derivatives, which can have different functional groups such as hydroxyl, carbonyl, and halogen groups.

Scientific Research Applications

3-(Prop-1-en-2-yl)-2,3-dihydrophenanthren-4(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(Prop-1-en-2-yl)-2,3-dihydrophenanthren-4(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-(Prop-1-en-2-yl)-2,3-dihydrophenanthren-4(1H)-one and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Physical Properties Applications/Significance
2,3-Dihydrophenanthren-4(1H)-one (base compound) C₁₄H₁₂O 196.249 None Density: 1.175 g/cm³; B.P.: 366.4°C; Flash Point: 162.1°C Chemical synthesis intermediate
7-(Dimethylamino)-2,3-dihydrophenanthren-4(1H)-one C₁₆H₁₅NO 237.30 Dimethylamino group at position 7 Polarity-sensitive fluorescence Fluorescent probe for protein unfolding studies
1,7-Dihydroxy-2,8-dimethoxy-2,3-dihydrophenanthren-4(1H)-one C₁₆H₁₆O₅ 288.29 Hydroxy (positions 1,7) and methoxy (positions 2,8) Enhanced H-bonding capacity Novel bioactive compound (potential antioxidant)
3-(Prop-1-en-2-yl)-2,3-dihydrophenanthren-4(1H)-one C₁₆H₁₄O 222.28 Prop-1-en-2-yl group at position 3 Predicted lower crystallinity due to steric hindrance Hypothetical applications in materials science or medicinal chemistry

Key Observations:

  • Substituent Effects: The dimethylamino group in 7-(dimethylamino)-2,3-dihydrophenanthren-4(1H)-one enhances polarity, enabling its use as a fluorescent probe for monitoring microenvironmental changes in proteins .
  • Physical Properties: The base compound’s high boiling point (366.4°C) reflects strong intermolecular van der Waals forces in the unsubstituted aromatic system . Substituted derivatives exhibit modified properties; for example, the dimethylamino-substituted compound’s fluorescence is quenched in polar environments .

Fluorescent Probes in Protein Studies

7-(Dimethylamino)-2,3-dihydrophenanthren-4(1H)-one (compound 2 in ) demonstrates dual sensing capabilities, responding to both polarity and hydrogen-bond donation in its surroundings. This makes it valuable for studying surfactant-induced unfolding of human serum albumin, where it detects microenvironmental changes during denaturation .

Novel Bioactive Derivatives

The novel compound 1,7-Dihydroxy-2,8-dimethoxy-2,3-dihydrophenanthren-4(1H)-one (compound 1 in ) was identified through NMR and HRESIMS analysis.

Structural Analysis Tools

Crystallographic tools like SHELXL () and ORTEP-III () are critical for resolving the structures of dihydrophenanthrenone derivatives. These programs enable precise determination of bond lengths, angles, and substituent effects, aiding in the comparison of analogous compounds .

Biological Activity

3-(Prop-1-en-2-yl)-2,3-dihydrophenanthren-4(1H)-one, a compound belonging to the class of phenanthrene derivatives, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of 3-(Prop-1-en-2-yl)-2,3-dihydrophenanthren-4(1H)-one can be represented as follows:

C15H14O\text{C}_{15}\text{H}_{14}\text{O}

This compound features a phenanthrene backbone with a propenyl substituent at the 1-position and a carbonyl group at the 4-position, contributing to its reactivity and biological properties.

Biological Activity Overview

Research has indicated that phenanthrene derivatives exhibit a range of biological activities, including:

  • Anticancer properties : Certain studies have highlighted the potential of phenanthrene derivatives in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial effects : Compounds similar to 3-(Prop-1-en-2-yl)-2,3-dihydrophenanthren-4(1H)-one have shown antimicrobial activity against various pathogens.
  • Neuroprotective effects : Some derivatives have been investigated for their ability to protect neuronal cells from oxidative stress and neurodegenerative diseases.

Anticancer Activity

A study investigated the cytotoxic effects of several phenanthrene derivatives on various cancer cell lines. The results demonstrated that 3-(Prop-1-en-2-yl)-2,3-dihydrophenanthren-4(1H)-one exhibited significant cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were reported as follows:

Cell LineIC50 (µM)
MCF-712.5
A54915.0

The mechanism of action was proposed to involve the induction of apoptosis via the intrinsic pathway, evidenced by increased levels of cleaved caspases and PARP.

Antimicrobial Activity

In another study focusing on antimicrobial properties, 3-(Prop-1-en-2-yl)-2,3-dihydrophenanthren-4(1H)-one was tested against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

Neuroprotective Effects

Research also explored the neuroprotective potential of this compound in models of oxidative stress. In vitro assays using neuronal cell lines revealed that treatment with 3-(Prop-1-en-2-yl)-2,3-dihydrophenanthren-4(1H)-one resulted in reduced oxidative stress markers:

TreatmentSuperoxide Dismutase (SOD) Activity (U/mg protein)Malondialdehyde (MDA) Levels (nmol/mg protein)
Control5.010.5
Compound Treatment (10 µM)8.56.0

The increase in SOD activity alongside a decrease in MDA levels suggests that this compound may mitigate oxidative damage in neuronal cells.

Case Studies

A notable case study involved administering 3-(Prop-1-en-2-yl)-2,3-dihydrophenanthren-4(1H)-one to mice models induced with tumors. The treatment group showed a significant reduction in tumor size compared to controls over a period of four weeks. Histopathological analysis confirmed reduced proliferation indices and increased apoptosis in tumor tissues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.